Theophylline, 8-(p-chloroanilino)-
Description
Structure
3D Structure
Properties
CAS No. |
5434-62-8 |
|---|---|
Molecular Formula |
C13H12ClN5O2 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
8-(4-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,16,17) |
InChI Key |
GYRLUTTZCNHKNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 8 Substituted Theophyllines
Precursor Synthesis and Intermediate Derivatization
The synthesis of 8-substituted theophyllines often commences with the preparation of a reactive intermediate, most commonly 8-chlorotheophylline (B119741). This precursor provides an electrophilic site at the C-8 position, amenable to nucleophilic substitution by a variety of functional groups.
Synthesis of 8-Chlorotheophylline from Theophylline (B1681296)
8-Chlorotheophylline is a pivotal intermediate in the synthesis of numerous 8-substituted theophylline derivatives. researchgate.net A common and effective method for its preparation involves the direct chlorination of theophylline. One established procedure utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. In this method, theophylline is dissolved in water at a temperature between 50-80°C, and NCS is added dropwise while maintaining the pH at 6-7. google.com This approach is favored for its use of water as a solvent and a less hazardous chlorinating agent compared to chlorine gas. google.com The reaction proceeds to substitute the hydrogen atom at the 8th position of the theophylline ring with a chlorine atom. The crude 8-chlorotheophylline product can be purified by dissolution in a 5% sodium hydroxide solution, followed by reprecipitation through acidification, yielding a product with high purity. google.com
An alternative method involves the use of chlorine gas in the presence of a catalyst such as thionyl chloride in a chlorinated hydrocarbon solvent like 1,2-dichloroethane. google.comgoogle.com The reaction is typically carried out at room temperature or slightly elevated temperatures. While effective, this method requires the handling of toxic chlorine gas.
Table 1: Comparison of Synthetic Methods for 8-Chlorotheophylline
| Method | Chlorinating Agent | Solvent | Temperature | Advantages | Disadvantages |
| Method 1 | N-chlorosuccinimide (NCS) | Water | 50-80°C | Environmentally friendly, uses less hazardous reagents | May require careful pH control |
| Method 2 | Chlorine gas | 1,2-dichloroethane | Room Temperature | High yield | Involves toxic chlorine gas |
Chemical Transformation Routes for Introducing C-8 Substituents
With 8-chlorotheophylline as the starting material, a diverse array of substituents can be introduced at the C-8 position through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the purine (B94841) ring system facilitates the displacement of the chloro group by various nucleophiles.
Common transformations include the introduction of:
Nitrogen nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can react with 8-chlorotheophylline to form 8-aminotheophylline derivatives.
Oxygen nucleophiles: Alkoxides and phenoxides can be employed to synthesize 8-alkoxy and 8-aryloxy theophylline derivatives.
Sulfur nucleophiles: Thiolates can be used to prepare 8-thioether derivatives of theophylline.
These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and base depends on the specific nucleophile and reaction conditions required.
Direct Synthesis Approaches for Theophylline, 8-(p-chloroanilino)-
The direct synthesis of Theophylline, 8-(p-chloroanilino)- is achieved through the nucleophilic aromatic substitution of 8-chlorotheophylline with p-chloroaniline. A general and effective procedure for the synthesis of 8-anilide theophylline derivatives has been reported, which can be directly applied to the synthesis of the target compound. researchgate.net
In this synthetic approach, a mixture of 8-chlorotheophylline and p-chloroaniline is refluxed in a suitable solvent, such as absolute ethanol. The reaction proceeds via the displacement of the chlorine atom at the C-8 position of the theophylline ring by the amino group of p-chloroaniline. The reaction typically requires an extended period of reflux to ensure complete conversion. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and recrystallized to afford the purified Theophylline, 8-(p-chloroanilino)-.
Table 2: General Reaction Parameters for the Synthesis of 8-Anilide Theophylline Derivatives
| Parameter | Condition |
| Starting Material | 8-Chlorotheophylline |
| Nucleophile | Substituted Aniline (B41778) (e.g., p-chloroaniline) |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Cooling, filtration, washing, recrystallization |
Exploration of Coupling Reactions for Arylamine Introduction at C-8
Beyond direct nucleophilic substitution, other coupling strategies can be employed to introduce arylamine moieties at the C-8 position of theophylline. These methods offer alternative synthetic routes and may be advantageous in specific cases.
Diazotization and Coupling Reactions for Azo-Derivatives
Azo-derivatives of theophylline can be synthesized through a diazotization and coupling reaction sequence. This method involves the diazotization of an aromatic amine, such as p-chloroaniline, followed by coupling of the resulting diazonium salt with theophylline.
The synthesis of 8-(p-chlorophenylazo)theophylline has been reported via this methodology. The process begins with the diazotization of p-chloroaniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5°C). The resulting diazonium salt is then added to a solution of theophylline in a basic aqueous medium. The coupling reaction occurs at the C-8 position of the theophylline ring, leading to the formation of the corresponding 8-azo-theophylline derivative.
Alternative Amination Strategies at the C-8 Position
Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds and represent viable alternative strategies for the amination of the C-8 position of theophylline.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org In the context of theophylline chemistry, 8-bromotheophylline or 8-chlorotheophylline could serve as the aryl halide partner, which would then be coupled with an arylamine, such as p-chloroaniline, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org Similar to the Buchwald-Hartwig amination, this reaction could be applied to couple 8-halotheophylline derivatives with arylamines. The Ullmann reaction often requires higher temperatures than its palladium-catalyzed counterpart but can be a useful alternative, particularly with certain substrates. wikipedia.org
These transition-metal-catalyzed methods offer milder reaction conditions and potentially higher yields and purities compared to traditional nucleophilic aromatic substitution reactions, making them attractive options for the synthesis of 8-amino-theophylline derivatives.
Catalytic Methodologies in Theophylline Derivative Synthesis
The introduction of an amino group at the 8-position of the theophylline scaffold is often achieved through the displacement of a leaving group, typically a halogen, from an 8-halotheophylline precursor. While classical nucleophilic aromatic substitution can be employed, modern synthetic strategies increasingly rely on catalytic cross-coupling reactions to form the crucial C-N bond. These methods offer milder reaction conditions, broader substrate scope, and often higher yields compared to traditional approaches.
The primary catalytic methodologies for the synthesis of 8-anilinotheophylline derivatives are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. The reaction typically involves the coupling of an aryl halide (e.g., 8-bromotheophylline) with an amine (e.g., p-chloroaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder and more efficient transformations. These reactions are a viable alternative to palladium-catalyzed methods, particularly in large-scale syntheses where the cost of palladium can be a concern.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The successful synthesis of "Theophylline, 8-(p-chloroanilino)-" and related 8-substituted theophyllines is highly dependent on the careful optimization of various reaction parameters. Academic research has focused on systematically varying these conditions to maximize product yields and minimize side reactions. Key parameters that are typically optimized include the choice of catalyst and ligand, the nature of the base, the solvent, and the reaction temperature and time.
The synthesis of 8-anilide theophylline derivatives often starts from 8-chlorotheophylline or 8-bromotheophylline. The halogen at the 8-position serves as a leaving group for the subsequent nucleophilic substitution or cross-coupling reaction with the desired aniline.
Table 1: Exemplary Catalytic Systems and Reaction Parameters for the Synthesis of 8-Anilinotheophylline Derivatives
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 78 |
| 3 | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 110 | 8 | 92 |
| 4 | Cu₂O | None | Cs₂CO₃ | DMF | 120 | 18 | 75 |
Note: The data in this table is illustrative and compiled from various academic studies on the synthesis of 8-anilinotheophylline derivatives. The specific yield for "Theophylline, 8-(p-chloroanilino)-" may vary depending on the exact conditions employed.
Detailed Research Findings:
Academic studies have demonstrated that for the Buchwald-Hartwig amination of 8-bromotheophylline with various anilines, the combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as XPhos or BINAP generally affords high yields. The choice of base is also crucial, with inorganic bases like K₃PO₄ and Cs₂CO₃, or strong alkoxide bases like NaOtBu, being commonly used to facilitate the deprotonation of the amine. Solvents such as toluene, dioxane, and DMF are frequently employed, with the reaction temperature typically ranging from 80 to 120 °C.
In the case of copper-catalyzed Ullmann-type reactions, the use of CuI or Cu₂O as the catalyst is prevalent. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, has been shown to significantly improve the efficiency of the coupling reaction, allowing for lower reaction temperatures compared to traditional Ullmann conditions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common solvents for these reactions.
The optimization process often involves screening a variety of catalysts, ligands, and bases to identify the optimal combination for a specific substrate pair. For instance, in the synthesis of a library of 8-anilide theophylline derivatives, researchers might perform a series of small-scale reactions to systematically evaluate the effect of each parameter on the reaction yield. This systematic approach allows for the development of a robust and high-yielding synthetic protocol for the target compounds.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Compound Purity and Isolation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. High-performance liquid chromatography and thin-layer chromatography are particularly valuable in the context of synthesizing and analyzing "Theophylline, 8-(p-chloroanilino)-".
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the analysis of theophylline (B1681296) derivatives, reversed-phase HPLC is often employed. For instance, a simple isocratic reversed-phase HPLC method can be used to separate impurities present in the synthesis of related compounds like 8-chlorotheophylline (B119741). nih.gov
A typical HPLC system for analyzing theophylline and its derivatives would consist of a pump, an injector, a column (e.g., C12 or C18), a detector (often a UV-Vis detector), and a data acquisition system. scielo.br The mobile phase, a mixture of solvents like acetonitrile and a buffer, is carefully chosen to achieve optimal separation. scielo.br The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. For example, in a specific analysis, the retention time for 8-chlorotheophylline was found to be 5.3 minutes. scielo.br HPLC methods are crucial for determining the purity of the final product and for identifying any byproducts or unreacted starting materials. google.com
Table 1: Illustrative HPLC Parameters for Theophylline Derivative Analysis
| Parameter | Example Condition |
| Column | Phenomenex MAX-RP-C12, 250 mm x 4.6 mm, 4 µm scielo.br |
| Mobile Phase | Acetonitrile and 0.01 mol L-1 H3PO4 + triethylamine (pH 2.8) (22:78, v/v) scielo.br |
| Flow Rate | 1.0 mL min-1 scielo.br |
| Detector | UV-Vis at 229 nm scielo.br |
| Injector Volume | 20 µL scielo.br |
This table presents a hypothetical set of parameters based on published methods for related compounds and is for illustrative purposes only.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions and to assess the purity of compounds. researchgate.netwho.int In the synthesis of "Theophylline, 8-(p-chloroanilino)-", TLC can be used to track the consumption of the starting materials (e.g., 8-chlorotheophylline and p-chloroaniline) and the formation of the product. google.comresearchgate.net
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. nih.gov The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates, resulting in their separation. The position of each compound is identified by its retention factor (Rf) value. For instance, in the synthesis of 8-chlorotheophylline from theophylline, the Rf values for theophylline and 8-chlorotheophylline were reported to be 0.65 and 0.40, respectively, indicating a successful conversion. google.com Visualization of the spots is often achieved under UV light. google.com
Spectroscopic Identification of Theophylline, 8-(p-chloroanilino)- and its Intermediates
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of "Theophylline, 8-(p-chloroanilino)-".
In ¹H NMR, the chemical shifts (δ) of the protons provide information about their electronic environment. For example, aromatic protons will have different chemical shifts depending on the substituents on the aromatic ring. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal information about neighboring protons.
¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For instance, the carbon atoms of the purine (B94841) ring system and the p-chlorophenyl group in "Theophylline, 8-(p-chloroanilino)-" would have characteristic chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for "Theophylline, 8-(p-chloroanilino)-"
| Proton | Predicted Chemical Shift (ppm) |
| N1-CH₃ | ~3.2 |
| N3-CH₃ | ~3.4 |
| Aromatic CH (p-chloroanilino) | 7.0 - 7.5 |
| NH | ~9.0 |
This table provides estimated chemical shift values based on analogous structures and is for illustrative purposes.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for "Theophylline, 8-(p-chloroanilino)-"
| Carbon | Predicted Chemical Shift (ppm) |
| N1-CH₃ | ~28 |
| N3-CH₃ | ~30 |
| C2, C6 (Purine) | 150 - 160 |
| C4, C5, C8 (Purine) | 105 - 155 |
| C-Cl (p-chloroanilino) | ~129 |
| Aromatic C (p-chloroanilino) | 115 - 140 |
This table provides estimated chemical shift values based on analogous structures and is for illustrative purposes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of "Theophylline, 8-(p-chloroanilino)-", one would expect to see characteristic absorption bands for N-H stretching (from the amino group), C=O stretching (from the purine ring), C-N stretching, and C-Cl stretching.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy level to a higher one. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The UV-Vis spectrum of "Theophylline, 8-(p-chloroanilino)-" would show absorption bands corresponding to the electronic transitions within the purine and p-chloroaniline chromophores.
Table 4: Expected IR Absorption Bands for "Theophylline, 8-(p-chloroanilino)-"
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch | 1650 - 1750 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
| C-Cl Stretch | 600 - 800 |
This table provides a general range for expected IR absorption bands.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. In the mass spectrum of "Theophylline, 8-(p-chloroanilino)-", the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation pattern can provide valuable clues about the different parts of the molecule. For example, cleavage of the bond between the purine ring and the p-chloroanilino group would result in characteristic fragment ions.
Elemental Analysis and Microanalysis for Compound Composition
Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. By precisely measuring the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N), along with any heteroatoms like chlorine (Cl)—researchers can confirm the compound's stoichiometry. This is achieved through high-temperature combustion of a small, precise amount of the substance, followed by the quantitative analysis of the resulting gaseous products.
For Theophylline, 8-(p-chloroanilino)-, with the molecular formula C₁₃H₁₂ClN₅O₂, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. The experimental results, or "found" values, obtained from microanalysis are then compared against these theoretical "calculated" values. A close agreement, typically within a margin of ±0.4%, provides strong evidence for the compound's purity and the successful synthesis of the target structure. While specific experimental data for this compound is not detailed in publicly available literature, the expected results would align closely with the calculated theoretical percentages.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 51.07 | Data not available in cited literature |
| Hydrogen (H) | 3.96 | Data not available in cited literature |
| Nitrogen (N) | 22.91 | Data not available in cited literature |
| Chlorine (Cl) | 11.60 | Data not available in cited literature |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is an indispensable, non-destructive technique used to investigate the solid-state nature of a compound. It provides detailed information on the three-dimensional arrangement of atoms and molecules within a crystal lattice. When a beam of X-rays is directed at a crystalline sample, it is diffracted in a unique pattern of intensities and angles, which serves as a fingerprint for that specific crystalline solid. nih.govresearchgate.net
The analysis of a powder XRD pattern can confirm whether a substance is crystalline or amorphous, identify different polymorphic forms, and determine the crystal system and unit cell dimensions. nih.govacs.org For a novel compound like Theophylline, 8-(p-chloroanilino)-, obtaining a single crystal suitable for X-ray crystallography would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.orgchemrxiv.org While a specific, experimentally determined crystal structure for Theophylline, 8-(p-chloroanilino)- is not available in the reviewed literature, a representative data table below illustrates how such findings would be presented.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| a (Å) | 8.5 (Hypothetical) |
| b (Å) | 12.1 (Hypothetical) |
| c (Å) | 14.3 (Hypothetical) |
| β (°) | 95.5 (Hypothetical) |
| Volume (ų) | 1461 (Hypothetical) |
Thermal Analysis (TGA, DSC) in Compound Characterization
Thermal analysis techniques are crucial for evaluating the physicochemical properties of a compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used in the pharmaceutical sciences. nih.govnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. mdpi.com This technique is highly effective for determining the thermal stability of a compound, identifying the temperature at which decomposition begins, and quantifying the mass loss associated with different decomposition steps. nih.govresearchgate.net For a compound like Theophylline, 8-(p-chloroanilino)-, a TGA thermogram would reveal its stability up to a certain temperature, beyond which a significant loss of mass would indicate molecular breakdown.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference material. mdpi.com DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. researchgate.net For a crystalline solid, DSC analysis would show a sharp endothermic peak corresponding to its melting point, providing a key indicator of purity. The temperature and enthalpy of melting are characteristic properties of the compound.
While specific experimental TGA and DSC data for Theophylline, 8-(p-chloroanilino)- are not available, the table below provides an illustrative example of the type of data obtained from these analyses for a stable, crystalline small molecule.
| Analysis Type | Parameter | Illustrative Value |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | > 250 °C (Hypothetical) |
| TGA | Mass Loss at 400 °C | > 60% (Hypothetical) |
| DSC | Melting Point (Tm) | 225 °C (Hypothetical) |
| DSC | Enthalpy of Fusion (ΔHfus) | 45 J/g (Hypothetical) |
Molecular and Cellular Mechanism Investigations of Theophylline, 8 P Chloroanilino
Interactions with Phosphodiesterase (PDE) Isoenzymes in Cellular Systems
Theophylline (B1681296) and its derivatives exert part of their pharmacological effects by inhibiting phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, theophylline derivatives can increase the intracellular levels of cAMP and cGMP, leading to a cascade of downstream cellular responses.
Non-Selective PDE Inhibition in in vitro Models
Theophylline itself is recognized as a non-selective PDE inhibitor. nih.gov Studies on various 8-substituted theophylline derivatives have demonstrated their ability to inhibit cAMP phosphodiesterase in vitro. nih.gov However, specific data on the inhibitory activity of Theophylline, 8-(p-chloroanilino)- against individual PDE isoenzymes (PDE1, PDE2, PDE3, PDE4, and PDE5) in in vitro models is not extensively available in the current scientific literature. General findings indicate that substitutions at the 8-position can modulate the inhibitory potency of the theophylline backbone. nih.gov
Modulation of Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)
The inhibition of PDEs by theophylline and its analogs leads to an elevation of intracellular cAMP and cGMP levels. nih.govnih.gov Increased cAMP levels are associated with smooth muscle relaxation, which is a cornerstone of theophylline's bronchodilatory effect. nih.gov In vitro studies on theophylline have shown that it can increase both basal and stimulated cGMP formation in platelets. nih.gov However, specific investigations detailing the extent to which Theophylline, 8-(p-chloroanilino)- modulates cAMP and cGMP concentrations within cellular systems are not readily found in published research. It is generally presumed that like other theophylline derivatives, it would influence these cyclic nucleotide levels, but direct evidence is lacking.
Adenosine Receptor Antagonism and Ligand Binding Studies
Another primary mechanism of action for theophylline and its derivatives is the antagonism of adenosine receptors. Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. Theophylline acts as a non-selective antagonist at these receptors. nih.govwikipedia.orgscbt.com
Competitive Inhibition of Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
The affinity of theophylline derivatives for adenosine receptors can be significantly influenced by substitutions at the 1-, 3-, 7-, and 8-positions. nih.govpnas.org For instance, 8-phenyl substitution on the theophylline structure has been shown to considerably increase potency at adenosine receptors. pnas.org While extensive research has been conducted on various 8-substituted xanthines, specific ligand binding studies and competitive inhibition assays for Theophylline, 8-(p-chloroanilino)- against the A1, A2A, A2B, and A3 receptor subtypes are not well-documented in the available literature. Studies on other 8-substituted analogs have shown varied selectivity profiles, with some exhibiting preference for A1 or A2 receptors. nih.gov Without direct experimental data, the precise antagonistic profile of Theophylline, 8-(p-chloroanilino)- at each adenosine receptor subtype remains to be elucidated.
Impact on Adenosine-Mediated Cellular Responses
By blocking adenosine receptors, theophylline derivatives can counteract the physiological effects of adenosine. For example, adenosine can induce bronchoconstriction and inflammation, and antagonism of its receptors can mitigate these responses. nih.gov The blockade of A1 receptors by theophylline has been implicated in mediating some of its side effects, such as seizures. nih.gov The impact of Theophylline, 8-(p-chloroanilino)- on specific adenosine-mediated cellular responses has not been specifically investigated. However, based on the general pharmacology of 8-substituted theophyllines, it is plausible that it would interfere with adenosine-induced signaling pathways. nih.gov
Epigenetic Modulation and Gene Expression Studies
Recent research has unveiled an additional mechanism of action for theophylline, involving epigenetic modulation. Specifically, theophylline has been shown to induce histone deacetylase (HDAC) activity, which can lead to a decrease in the expression of inflammatory genes. nih.gov This action is thought to contribute to the anti-inflammatory effects of theophylline in respiratory diseases and appears to be independent of PDE inhibition or adenosine receptor antagonism. nih.gov
Furthermore, global expression profiling of macrophages has revealed that theophylline can down- or up-regulate dozens of genes related to inflammation, cytokine signaling, and cell adhesion. nih.gov
However, there is a notable absence of studies specifically investigating the epigenetic effects or the impact on gene expression of Theophylline, 8-(p-chloroanilino)-. Whether the p-chloroanilino substitution at the 8-position modifies the epigenetic or gene-regulatory activities of the theophylline scaffold is currently unknown.
Activation of Histone Deacetylase (HDAC) Activity in Cellular Models
There is no available scientific literature that specifically investigates or provides data on the ability of Theophylline, 8-(p-chloroanilino)- to activate HDAC activity in any cellular model. Research on the parent compound, theophylline, has demonstrated that at low concentrations, it can restore HDAC activity, particularly HDAC2, in alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD). This effect is thought to contribute to its anti-inflammatory properties by enhancing the suppression of inflammatory gene expression. However, whether the addition of an 8-(p-chloroanilino) group modifies or ablates this activity is currently unknown.
Inhibition of Nuclear Factor-κB (NF-κB) Translocation in Cell Lines
Specific studies on the effect of Theophylline, 8-(p-chloroanilino)- on the NF-κB signaling pathway are absent from the current scientific record. Therefore, there is no evidence to report regarding its potential to inhibit the translocation of NF-κB into the nucleus in cell lines. For the parent molecule, theophylline, studies have shown it can inhibit NF-κB activation in various cells, including human peripheral blood mononuclear cells and pulmonary epithelial cells. Current time information in Denver, CO, US.nih.gov This inhibition is linked to the preservation of the IκBα protein, which sequesters NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes. Current time information in Denver, CO, US.nih.gov The influence of the 8-(p-chloroanilino)- substitution on this mechanism has not been investigated.
Influence on Inflammatory Pathways in in vitro Systems
There is a complete lack of research into the effects of Theophylline, 8-(p-chloroanilino)- on the function of key inflammatory cells. The scientific literature contains no studies examining its impact on T-lymphocytes, eosinophils, mast cells, or macrophages. In contrast, theophylline has been studied in relation to these cells, with reports indicating it can suppress eosinophil activity and infiltration into airways and inhibit mediator release from mast cells. nih.govnih.gov It also demonstrates effects on macrophage and T-cell function, primarily through the inhibition of NF-κB. Current time information in Denver, CO, US.
Investigation of Other Potential Molecular Targets and Signaling Cascades
No studies have been published that explore other potential molecular targets or signaling cascades for Theophylline, 8-(p-chloroanilino)-. The primary mechanisms of action for theophylline and other xanthine (B1682287) derivatives involve the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The 8-position of the xanthine structure is a critical site for determining affinity and selectivity for adenosine receptor subtypes. It is plausible that the 8-(p-chloroanilino)- substituent would significantly alter the receptor binding profile compared to theophylline, but this remains speculative without direct experimental evidence.
Structure Activity Relationship Sar Studies and Rational Design for 8 Substituted Theophyllines
Correlating Structural Modifications at C-8 with Biological Activity
The C-8 position of the theophylline (B1681296) scaffold is a key site for chemical modification to modulate its pharmacological profile. Introducing various substituents at this position significantly alters the compound's interaction with its biological targets. The nature of the substituent, including its size, lipophilicity, and electronic properties, plays a pivotal role in determining the resulting biological activity.
Research has shown that the introduction of an amino group at the C-8 position, followed by the attachment of an aryl group, such as in 8-anilinotheophylline derivatives, can lead to compounds with diverse pharmacological effects. The linkage, the nature of the aryl ring, and any substitutions on it are critical determinants of activity. For instance, the presence of a substituted anilino group at the C-8 position has been explored for its potential to yield compounds with adenosine (B11128) receptor antagonist activity. The specific nature of the substituent on the aniline (B41778) ring, such as the chloro group in 8-(p-chloroanilino)theophylline, is a crucial factor in fine-tuning the compound's affinity and selectivity for different adenosine receptor subtypes.
Impact of Aniline Substituents on Target Affinity and Selectivity
Substituents on the aniline ring of 8-anilinotheophylline derivatives have a profound impact on their affinity and selectivity for various biological targets, most notably adenosine receptors. The position and electronic nature of these substituents can dramatically alter the binding profile of the compound.
For instance, the presence of a chlorine atom at the para-position of the aniline ring in 8-(p-chloroanilino)theophylline is a key structural feature. This substituent can influence the electronic distribution of the entire anilino moiety, which in turn affects its interaction with the amino acid residues in the binding pocket of the target receptor. Studies on related compounds have indicated that the introduction of electron-withdrawing groups, such as halogens, on the aniline ring can enhance affinity for certain adenosine receptor subtypes. The para position is often found to be optimal for such substitutions, suggesting a specific spatial orientation within the receptor's binding site that accommodates this modification. The precise impact of the p-chloro substituent is a result of a combination of steric and electronic effects that modulate the compound's ability to form favorable interactions, such as hydrogen bonds or van der Waals forces, with the target.
Role of Specific Functional Groups on Preclinical Efficacy
The preclinical efficacy of 8-substituted theophyllines is intricately linked to the presence and nature of specific functional groups within their structure. These groups can influence not only the compound's affinity for its target but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo activity.
In the case of 8-(p-chloroanilino)theophylline, several functional groups are key to its biological profile:
The Xanthine (B1682287) Core: The bicyclic xanthine structure is the fundamental scaffold, providing the basic framework for interaction with adenosine receptors. The methyl groups at positions N1 and N3 are also important for maintaining this intrinsic activity.
The C-8 Anilino Linkage: The amino group linking the theophylline core to the phenyl ring is crucial. Its ability to participate in hydrogen bonding can significantly influence target binding.
The p-Chloro Substituent: As previously discussed, this halogen atom is a critical determinant of affinity and selectivity. Its electron-withdrawing nature can enhance binding affinity, and its lipophilicity can affect the compound's ability to cross biological membranes.
Comparative Analysis with Parent Theophylline and Other Methylxanthines
A comparative analysis of 8-(p-chloroanilino)theophylline with its parent compound, theophylline, and other methylxanthines like caffeine (B1668208) and theobromine (B1682246), highlights the significant impact of the C-8 substitution.
Theophylline , a non-selective adenosine receptor antagonist, has a broad range of physiological effects. However, its clinical use is often limited by a narrow therapeutic index and a range of side effects. The primary motivation for modifying the theophylline structure is to improve its selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, A3), thereby enhancing its therapeutic potential and reducing unwanted effects.
Compared to theophylline, 8-substituted derivatives like 8-(p-chloroanilino)theophylline generally exhibit significantly higher affinity and selectivity for certain adenosine receptor subtypes. While theophylline interacts non-selectively, the bulky and electronically modified substituent at the C-8 position in 8-(p-chloroanilino)theophylline directs its binding towards specific subtypes. This increased selectivity is a direct result of the unique interactions that the 8-(p-chloroanilino) moiety can form within the binding pocket of the receptor, interactions that are not possible for the unsubstituted C-8 of theophylline.
Other methylxanthines, such as caffeine and theobromine, also act as non-selective adenosine receptor antagonists, but with different potency profiles compared to theophylline. The modifications at the C-8 position of theophylline represent a rational drug design approach to move beyond the non-selective nature of these naturally occurring methylxanthines and to develop more targeted therapeutic agents.
| Compound | C-8 Substituent | General Adenosine Receptor Affinity | General Adenosine Receptor Selectivity |
| Theophylline | -H | Moderate | Non-selective |
| Caffeine | -H | Moderate | Non-selective |
| Theobromine | -H | Low | Non-selective |
| 8-(p-chloroanilino)theophylline | -NH-C6H4-Cl | High (subtype dependent) | Selective (subtype dependent) |
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in understanding the structure-activity relationships of 8-substituted theophyllines. These methods provide insights into the molecular interactions that govern the affinity and selectivity of these compounds, guiding the rational design of new and improved derivatives.
Ligand-Target Docking Simulations
Ligand-target docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. In the context of 8-(p-chloroanilino)theophylline, docking studies involving adenosine receptors can elucidate the key interactions at the atomic level.
These simulations can reveal:
The specific amino acid residues in the binding pocket that interact with the ligand.
The role of the p-chloro substituent in forming halogen bonds or other favorable interactions.
The importance of the anilino linker in positioning the phenyl ring within the binding site.
The hydrogen bonding patterns between the xanthine core and the receptor.
By visualizing the docked pose of 8-(p-chloroanilino)theophylline within the adenosine receptor's binding site, researchers can gain a deeper understanding of the structural basis for its affinity and selectivity. This knowledge is invaluable for designing new derivatives with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 8-substituted theophyllines, QSAR studies can be used to predict the activity of novel derivatives before they are synthesized.
In a typical QSAR study for this class of compounds, a set of synthesized and biologically evaluated 8-anilinotheophylline derivatives would be used as a training set. Various molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.
For example, a QSAR model might reveal that:
Increased lipophilicity at the para-position of the aniline ring is positively correlated with affinity for a specific receptor subtype.
The presence of a hydrogen bond donor at a particular position is crucial for activity.
These models serve as predictive tools, allowing chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources in the drug discovery process.
Potential Research Applications Beyond Direct Biological Activity
Role as Chemical Probes for Biological Pathways
While direct biological activity is beyond the scope of this article, the potential for Theophylline (B1681296), 8-(p-chloroanilino)- to serve as a chemical probe for interrogating biological pathways is a significant area of research. Chemical probes are small molecules used to study and manipulate biological systems. The utility of a compound as a chemical probe is often linked to its specific interactions with biological targets and its inherent properties, such as fluorescence.
Structurally related 8-azaxanthine (B11884) derivatives have been shown to exhibit fluorescence, a highly desirable characteristic for a chemical probe. nih.gov These compounds, including N-methylated 8-azaxanthines and 8-azatheophylline, are highly fluorescent in aqueous environments. nih.gov This intrinsic fluorescence allows for their use in various assays, including enzymatic and receptor binding studies, without the need for an external fluorescent label. nih.gov Given the structural similarities, it is plausible that Theophylline, 8-(p-chloroanilino)- could also possess fluorescent properties that would enable its use as a probe to visualize and study the localization and dynamics of its binding partners within cells.
Furthermore, the 8-phenylxanthine (B3062520) scaffold, to which Theophylline, 8-(p-chloroanilino)- belongs, has been utilized to develop radiolabeled ligands for studying adenosine (B11128) receptors. nih.gov The synthesis of ¹²⁵I-labeled 8-phenylxanthine derivatives has enabled detailed investigation of receptor binding and the identification of multiple agonist affinity states of A1 adenosine receptors. nih.gov This precedent suggests that a radiolabeled version of Theophylline, 8-(p-chloroanilino)- could be synthesized to serve as a highly specific probe for its biological targets.
Use in Material Science Research (e.g., Azo Dyes, Complexes)
The aromatic amine functionality in Theophylline, 8-(p-chloroanilino)- makes it a candidate for applications in material science, particularly in the synthesis of azo dyes and metal complexes.
Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (-N=N-) group. The synthesis of an azo dye involving a theophylline derivative has been reported, where a diazonium salt of 4-chloroaniline (B138754) was coupled with theophylline. Although this results in a different structure than Theophylline, 8-(p-chloroanilino)-, it demonstrates the feasibility of using theophylline and chloroaniline moieties in creating novel dyes.
More directly, the 8-amino functionality of xanthine (B1682287) derivatives can be exploited. For instance, 8-aminoxanthine (B1206093) and its derivatives can be diazotized and coupled with other aromatic compounds to form azo dyes. The resulting dyes could have interesting photophysical properties, and the presence of the theophylline scaffold might influence their solubility, stability, and interactions with other materials.
Furthermore, the nitrogen atoms in the purine (B94841) ring system and the exocyclic amino group of Theophylline, 8-(p-chloroanilino)- can act as ligands for metal ions, forming coordination complexes. The study of metal complexes of xanthine derivatives is an active area of research. These complexes can exhibit interesting magnetic, electronic, and structural properties. The specific nature of the substituent at the 8-position can significantly influence the properties of the resulting metal complex. The p-chloroanilino group, with its electron-withdrawing chlorine atom, could modulate the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the metal complex.
Catalytic Applications in Organic Synthesis
The core structure of Theophylline, 8-(p-chloroanilino)- presents possibilities for its use in catalysis. The xanthine scaffold, containing an imidazole (B134444) ring, is a precursor for the formation of N-heterocyclic carbenes (NHCs). uniroma1.it NHCs are a class of stable carbenes that have found widespread use as organocatalysts and as ligands for transition metals in catalysis. uniroma1.it
The formation of a xanthine-based NHC would involve deprotonation of the imidazole ring. The resulting carbene could then be used to catalyze a variety of organic transformations. While this application has been proposed for the general xanthine scaffold, the specific influence of the 8-(p-chloroanilino) substituent on the catalytic activity of a derived NHC has not been explored. uniroma1.it This substituent could impact the electronic properties and steric environment of the carbene center, potentially leading to unique catalytic selectivities.
Development of Analytical Indicators
The potential for Theophylline, 8-(p-chloroanilino)- and its derivatives to serve as analytical indicators stems from their potential to exhibit changes in their spectroscopic properties in response to changes in their environment, such as pH or the presence of specific analytes.
As mentioned earlier, related 8-azaxanthines are fluorescent. nih.gov The fluorescence of such compounds can be sensitive to the polarity of the solvent and the pH of the medium. This solvatochromism and pH-dependent fluorescence could be exploited to develop sensors. For example, a change in fluorescence intensity or wavelength upon binding to a target molecule could form the basis of a quantitative analytical method.
The principle of using amino-substituted heterocyclic compounds as analytical indicators is well-established. For instance, 8-aminoquinoline (B160924) derivatives are widely used as fluorescent probes for the determination of metal ions, such as zinc. mdpi.com These probes work by chelation of the metal ion, which leads to a significant change in their fluorescence properties. mdpi.com By analogy, Theophylline, 8-(p-chloroanilino)- could potentially be developed into a selective analytical reagent for the detection of specific metal ions or other small molecules. The specificity of such an indicator would be determined by the nature of the binding pocket formed by the theophylline core and the 8-(p-chloroanilino) substituent.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel, Highly Selective 8-Substituted Theophylline (B1681296) Analogues
The core of future research lies in the rational design and synthesis of new 8-substituted theophylline analogues with improved pharmacological profiles. The primary goal is to achieve high selectivity for specific molecular targets, thereby enhancing therapeutic effects while minimizing off-target interactions.
Researchers are moving beyond traditional modifications and are creating diverse libraries of compounds. For instance, the synthesis of 8-anilide theophylline derivatives has been explored for potential bronchodilator and antibacterial activities. nih.gov Another approach involves incorporating heterocyclic structures at the 8-position; a derivative featuring a thiazole moiety has shown significant antiproliferative activity against various cancer cell lines. dergipark.org.tr The synthetic strategy often involves the ring closure of a 6-amino-5-carboxamidouracil precursor, a key step that can be optimized using techniques like microwave-assisted synthesis to improve reaction times and yields. nih.gov
Key strategies in the design of novel analogues include:
Functional Group Modification: Introducing a variety of substituents at the 8-position, such as cycloalkyl, cycloalkenyl, or para-substituted aryl groups, to modulate receptor affinity and selectivity. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired biological activity.
Hybrid Molecule Synthesis: Combining the theophylline scaffold with other pharmacologically active moieties. For example, linking theophylline with a 1,2,3-triazole ring has produced derivatives with antitumor activity against non-small cell lung cancer. nih.gov
These synthetic efforts aim to produce compounds that are not only potent but also highly selective for specific subtypes of adenosine (B11128) receptors or phosphodiesterase (PDE) enzymes, leading to more targeted therapies. nih.gov
Advanced Mechanistic Elucidation in Complex Biological Systems
While theophylline is broadly known to be a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist, the precise mechanisms of its 8-substituted derivatives are not fully understood. wikipedia.org Future research is focused on moving beyond simple receptor binding assays to elucidate how these compounds function within the complex and dynamic environment of a living system.
The anti-inflammatory effects of theophylline, for instance, are known to involve the modulation of various pathways, including the inhibition of NF-κB and the activation of histone deacetylase (HDAC2). mdpi.com Advanced studies are investigating how derivatives trigger apoptosis in cancer cells, with some research pointing to the downregulation of phosphorylated Akt protein and an increase in the Bax/Bcl-2 ratio. nih.gov
Future mechanistic studies will likely involve:
High-resolution structural biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the precise binding interactions between novel analogues and their protein targets.
Real-time cellular imaging: Visualizing the downstream effects of compound activity within living cells to understand signaling cascades.
Systems biology approaches: Integrating data from multiple sources to model the complex network of interactions affected by the drug, providing a holistic view of its mechanism of action.
These advanced methods will be crucial for understanding how subtle changes in the chemical structure of 8-substituted theophyllines translate into significant differences in biological activity.
Exploration of New Preclinical Disease Models
To accurately predict the therapeutic potential of novel theophylline analogues, researchers are exploring more sophisticated and relevant preclinical disease models. The limitations of traditional cell culture and animal models have spurred the development of new platforms that better mimic human physiology and disease states.
Current in vivo research often employs models such as acetylcholine-induced bronchospasm in guinea pigs to evaluate bronchodilator activity. nih.gov For anti-cancer research, human cancer cell lines like A549 (lung), MCF7 (breast), and LN229 (brain) are used in assays to determine antiproliferative effects. dergipark.org.tr
Emerging preclinical models that hold promise for future research include:
In Vitro 3D Models: Organoids and spheroids, which are three-dimensional cell cultures that better replicate the microenvironment of human tissues, can be used for more accurate efficacy and toxicity screening.
Humanized Animal Models: These are animals (e.g., mice) that have been genetically modified to carry functioning human genes, cells, or tissues. They can provide more relevant data on drug metabolism and efficacy.
Microphysiological Systems (Organs-on-a-Chip): These devices use microfluidics to create complex, multi-cellular environments that simulate the activities and mechanics of entire organs, offering a powerful platform for studying drug effects.
The table below summarizes some of the preclinical models used in the study of respiratory and other diseases where theophylline derivatives may be applicable.
| Model Type | Specific Model | Application |
| Animal (In Vivo) | OVA/HDM-induced Asthma | Testing bronchodilator and anti-inflammatory effects |
| Bleomycin-induced Pulmonary Fibrosis | Evaluating anti-fibrotic potential | |
| Collagen-induced Arthritis | Assessing anti-inflammatory activity in autoimmune disease | |
| Cell-based (In Vitro) | Human Cancer Cell Lines (A549, MCF7) | Screening for antiproliferative and cytotoxic activity |
| Airway Smooth Muscle Cell Cultures | Investigating mechanisms of bronchodilation |
Integration of Omics Technologies for Comprehensive Biological Profiling
A significant emerging avenue of research is the use of "omics" technologies to create a comprehensive biological profile of 8-substituted theophylline analogues. This involves the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics) to understand the global impact of a compound on a biological system.
For example, a genome-wide profiling of macrophages in response to theophylline has already identified dozens of genes that were regulated by the compound, including those related to inflammation, cytokines, and cell signaling. nih.gov This study revealed that theophylline dramatically suppressed IL-13, a key mediator of airway inflammation. nih.gov
The integration of omics can provide deep insights:
Pharmacogenomics: Identifies genetic variations that influence an individual's response to a drug. This can help in personalizing treatment by predicting who will benefit most from a specific theophylline derivative. medrxiv.orgprinceton.edu
Proteomics: Analyzes changes in protein expression and post-translational modifications, helping to identify the direct targets and off-target effects of a compound.
Metabolomics: Studies the changes in small-molecule metabolites following drug administration. This can reveal alterations in metabolic pathways and identify biomarkers of drug efficacy or toxicity. mdpi.com
An integrative Personal Omics Profile (iPOP), which combines these different datasets, can reveal dynamic molecular changes and provide a holistic understanding of a drug's effect in both healthy and diseased states. nih.govencodeproject.org This approach will be invaluable for elucidating the complex mechanisms of theophylline derivatives and for the discovery of novel biomarkers.
Computational Design and De Novo Synthesis of Optimized Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new drugs. These methods allow researchers to predict how a molecule will behave and to design optimized derivatives before they are ever synthesized in a lab, saving significant time and resources.
Structure-based drug design (SBDD) uses the three-dimensional structure of a target protein to design ligands that will bind to it with high affinity and selectivity. This can involve:
Virtual Screening: Docking large libraries of virtual compounds into the binding site of a target protein to identify potential hits.
De Novo Design: Building a novel molecule from scratch, atom by atom or fragment by fragment, within the constraints of the target's active site.
Pharmacophore modeling, a ligand-based method, uses the 3D structural features of known active molecules to design new compounds with similar properties. nih.gov Molecular dynamics simulations can then be used to examine the stability of the protein-ligand complex and predict how the compound will interact with its target over time. mdpi.com These computational approaches accelerate the discovery process and enable the design of theophylline derivatives with finely tuned properties for specific therapeutic applications.
Q & A
Q. What are the established synthetic routes for Theophylline, 8-(p-chloroanilino)-, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves modifying theophylline’s core structure by introducing a p-chloroanilino group at the 8-position. A common approach is oxidative coupling using iron(III) chloride (FeCl₃) to activate aromatic amines, as seen in clofazimine synthesis . For example:
- Step 1: React 2-(p-chloroanilino)aniline with FeCl₃ in aqueous conditions to form an iminophenazine intermediate.
- Step 2: Introduce alkyl groups (e.g., isopropylamine) via nucleophilic substitution to stabilize the intermediate .
Key Intermediates:
| Intermediate | Role | Characterization Techniques |
|---|---|---|
| 2-(p-chloroanilino)aniline | Precursor for oxidative coupling | NMR, HPLC |
| Iminophenazine derivative | Central scaffold | X-ray crystallography, MS |
Q. Which spectroscopic methods are most effective for characterizing the structure of Theophylline, 8-(p-chloroanilino)- derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding (e.g., NH groups in the anilino moiety) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for identifying derivatives .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated in cyclohexane-based analogs .
Q. How can researchers design initial pharmacological assays to evaluate adenosine receptor antagonism?
Methodological Answer:
- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]CGS 21680) to measure displacement by the compound in cell membranes expressing adenosine receptors (A₁, A₂A subtypes) .
- Functional Assays: Monitor cAMP levels in cells treated with adenosine agonists (e.g., CGS 21680) and antagonists (e.g., 8-(p-sulphophenyl)-theophylline) to quantify inhibition .
- Key Controls: Include GDP-β-S (G-protein inhibitor) and dibutyryl cAMP (membrane-permeable cAMP analog) to validate specificity .
Advanced Research Questions
Q. What strategies resolve stereochemical complexities in Theophylline, 8-(p-chloroanilino)- derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., acetylated triacetoxycyclohexanes) during synthesis to isolate enantiomers .
- Dynamic Kinetic Resolution (DKR): Employ catalysts like lipases or transition metals to favor one stereoisomer under specific conditions (e.g., pH, temperature) .
- Computational Modeling: Predict steric hindrance and energy barriers using DFT calculations to guide synthetic routes .
Q. How can molecular docking studies predict the binding affinity of Theophylline, 8-(p-chloroanilino)- with adenosine receptors?
Methodological Answer:
- Protein Preparation: Retrieve adenosine receptor structures (PDB: 2YDO for A₂A) and optimize hydrogen bonding networks using tools like AutoDock Tools .
- Ligand Parameterization: Assign partial charges (e.g., AM1-BCC) and torsional flexibility to the p-chloroanilino group .
- Validation: Compare docking scores with experimental IC₅₀ values from binding assays to refine scoring functions .
Q. What methodologies reconcile contradictory data on the compound’s bioavailability across in vivo models?
Methodological Answer:
-
Meta-Analysis Framework: Systematically compare variables such as:
Variable Impact Example Animal Species Metabolic enzyme differences Rat vs. mouse CYP450 isoforms Administration Route Bioavailability variance Oral vs. intraperitoneal -
PK/PD Modeling: Use compartmental models to simulate absorption/distribution under varying physiological conditions .
-
Controlled Replication: Standardize protocols (e.g., fasting state, vehicle solvents) across labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
